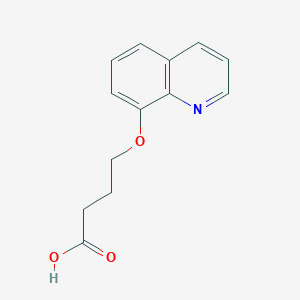

4-(Quinolin-8-yloxy)-butyric acid

Description

Contextualization within Quinoline (B57606) Chemistry and Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. ect-journal.kzresearchgate.net Its derivatives have been successfully developed into a wide array of therapeutic agents with diverse applications. The quinoline core is a key component in drugs with anti-inflammatory, antimicrobial, antimalarial, and anticancer properties. ect-journal.kz The versatility of the quinoline ring system allows for substitutions at various positions, leading to a vast chemical space for the design of new bioactive molecules. ect-journal.kz

The specific linkage of the quinoline ring at the 8-position through an oxygen atom to a butyric acid chain in 4-(Quinolin-8-yloxy)-butyric acid introduces additional chemical features. The ether bond provides a degree of flexibility, while the carboxylic acid group offers a potential site for hydrogen bonding and salt formation, which can be crucial for biological interactions.

Rationale for Investigating this compound and its Derivatives

The investigation into this compound is driven by the established biological activities of related compounds. Heterocyclic compounds containing the (quinolin-8-yloxy) moiety are known to exhibit a range of biological properties. scirp.org For instance, derivatives of quinolin-8-yloxy alkanoic acids have been explored for their potential therapeutic applications.

Furthermore, a closely related compound, 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid, has been synthesized and evaluated for its potential biological activities. ect-journal.kzresearchgate.net Predictive bioactivity studies and experimental testing have suggested that this derivative may possess antifungal and antibacterial properties. ect-journal.kzresearchgate.net This provides a strong rationale for exploring the properties of this compound, as the saturated butyric acid chain may offer different pharmacokinetic and pharmacodynamic profiles compared to its unsaturated counterpart.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis, structural elucidation, and the exploration of its potential as a building block for more complex molecules.

A key piece of research in this area is the crystallographic study of 4-(Quinolin-8-yloxy)butanoic acid, which has provided precise data on its molecular structure. researchgate.net This study revealed the three-dimensional arrangement of the atoms, bond lengths, and angles, which are fundamental for understanding its chemical behavior and for computational modeling studies.

The synthesis of related compounds, such as 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid, has also been a significant area of investigation. ect-journal.kzresearchgate.net Researchers have developed synthetic protocols to create this unsaturated analog, which can serve as a precursor for the synthesis of this compound through reduction of the double bond. These synthetic efforts are crucial for making the compound available for further biological testing and for the preparation of a library of derivatives to establish structure-activity relationships.

Future research is likely to expand into the biological evaluation of this compound and its derivatives against a variety of biological targets, leveraging the foundational knowledge of quinoline chemistry and the promising indications from related compounds.

Compound Data

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C13H13NO3 | 231.25 |

| 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid | C13H9NO4 | 243.22 |

| Quinoline | C9H7N | 129.16 |

| Butyric acid | C4H8O2 | 88.11 |

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-8-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCFHAKDHAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Quinolin 8 Yloxy Butyric Acid and Analogues

Strategies for Quinolin-8-oxy Substitution

The formation of the ether linkage at the 8-position of the quinoline (B57606) ring is a critical step in the synthesis of 4-(Quinolin-8-yloxy)-butyric acid. The two predominant strategies to achieve this are through an initial esterification followed by hydrolysis or by direct alkylation of the 8-hydroxyquinoline (B1678124) core.

Esterification and Subsequent Hydrolysis Approaches

This methodology involves a two-step process where an ester precursor is first synthesized and then hydrolyzed to yield the final carboxylic acid. A common approach is the reaction of an 8-hydroxyquinoline derivative with a haloalkanoate ester.

For instance, a general synthesis can be modeled on the preparation of related quinolinoxy-alkanoic acids. scirp.org The synthesis of (5-chloroquinolin-8-yloxy) acetic acid, a related compound, was achieved by reacting 5-chloro-8-hydroxyquinoline (B194070) with methyl bromoacetate (B1195939) in the presence of potassium carbonate (K₂CO₃) in acetone. scirp.org The resulting methyl ester was then hydrolyzed using lithium hydroxide (B78521) (LiOH·H₂O) in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (CH₃OH), and water to afford the desired carboxylic acid in high yield. scirp.org

A similar strategy can be applied to synthesize the title compound, this compound, by substituting the bromoacetate with a suitable 4-halobutyrate ester, such as ethyl 4-bromobutanoate.

Table 1: Example of Esterification-Hydrolysis Synthesis

| Starting Material | Reagent | Base/Solvent | Intermediate Product | Hydrolysis Agent | Final Product | Yield | Reference |

|---|

Another relevant esterification method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) as a coupling agent along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is typically used to form esters from a carboxylic acid and an alcohol. In this context, it could be adapted to react 8-hydroxyquinoline with a precursor acid.

Alkylation Reactions Utilizing 8-Hydroxyquinoline Scaffolds

Direct alkylation, often achieved via the Williamson ether synthesis, is a more direct route. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a base to form a nucleophilic phenoxide, which then attacks an alkyl halide. researchgate.netresearchgate.net

In a typical procedure, 8-hydroxyquinoline is treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netacgpubs.org This is followed by the addition of an alkylating agent containing the butyrate (B1204436) chain, for example, ethyl 4-bromobutanoate. The reaction produces the ethyl ester of this compound, which must then be hydrolyzed to obtain the final product. researchgate.net A one-pot protocol combining the Williamson ether synthesis with subsequent hydrolysis has been shown to be effective, affording products in high yields of 82-95%. researchgate.net

Table 2: Alkylation Reagents and Conditions

| Quinoline Substrate | Alkylating Agent | Base | Solvent | Reaction Type | Reference |

|---|---|---|---|---|---|

| 8-hydroxyquinoline | Ethyl bromoacetate | K₂CO₃ | Not specified | O-alkylation | researchgate.net |

| 8-hydroxyquinolines | Ethyl 2-(halomethyl)quinoline-3-carboxylates | K₂CO₃ | DMF | Williamson reaction | researchgate.net |

Synthesis of Butyric Acid and Related Carboxylate Linkers

The versatility of the quinolin-8-yloxy scaffold allows for the incorporation of various aliphatic acid linkers and further modification of the resulting carboxylic acid group.

Incorporation of Variably Length Alkanoic Acid Chains

The synthetic methods described above are not limited to the four-carbon butyric acid chain. By selecting the appropriate haloalkanoate or haloalkanoic acid, a homologous series of (Quinolin-8-yloxy)-alkanoic acids can be prepared. For example, using ethyl bromoacetate would yield 2-(Quinolin-8-yloxy)-acetic acid, while ethyl 3-bromopropionate would lead to 3-(Quinolin-8-yloxy)-propanoic acid. The synthesis and properties of 8-Quinolinyloxyacetic acid have been noted in the literature. tandfonline.comtandfonline.com The synthesis of these analogues generally follows the same alkylation or esterification-hydrolysis pathways, with reaction conditions being broadly applicable across the series.

Derivatization of Carboxylic Acid Moieties to Related Functional Groups

The carboxylic acid group of this compound is a versatile handle for further chemical modifications. It can be converted into a variety of other functional groups, such as esters, amides, and coordination complexes.

Coordination Complexes: The carboxylate group readily coordinates with metal ions. For example, 4-(Quinolin-8-yloxy)-butanoic acid has been used to synthesize lanthanide dimer complexes with lanthanum and europium. tandfonline.comtandfonline.com In these reactions, the pH is adjusted to deprotonate the carboxylic acid, allowing it to act as a ligand. tandfonline.com

Amide Formation: The carboxylic acid can be coupled with amines to form amides. Standard peptide coupling reagents are effective for this transformation. Methods utilizing EDC with catalysts like DMAP or 1-Hydroxybenzotriazole (HOBt) can be used to form amide bonds under mild conditions. researchgate.netmdpi.comthieme-connect.com This approach was used to synthesize novel hybrid molecules by coupling various indole-2-carboxylic acids to an amino-functionalized quinoline. mdpi.com

Reaction Mechanisms and Yield Optimization in this compound Synthesis

The primary reactions involved in the synthesis of this compound are the Williamson ether synthesis and ester hydrolysis.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net The first step involves the deprotonation of the phenolic hydroxyl group of 8-hydroxyquinoline by a base (e.g., K₂CO₃). This creates a potent nucleophile, the quinolin-8-oxide anion. This anion then attacks the electrophilic carbon atom of the alkylating agent (e.g., ethyl 4-bromobutanoate), displacing the halide leaving group and forming the ether bond. researchgate.net For optimal yield, polar aprotic solvents like DMF or acetonitrile (B52724) are preferred as they solvate the cation of the base without hindering the nucleophile. The choice of a good leaving group (I > Br > Cl) on the alkyl chain is also crucial.

Ester hydrolysis is typically performed under basic conditions. The mechanism involves the nucleophilic acyl substitution of the ester. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., ethoxide) as a leaving group and forming the carboxylic acid. A final acid-base reaction between the carboxylic acid and the alkoxide, followed by an acidic workup to protonate the carboxylate salt, yields the final product.

Yields for these synthetic routes are generally high. A one-pot Williamson reaction followed by hydrolysis can achieve yields between 82% and 95%. researchgate.net The synthesis of a related ester of 8-oxyquinoline and maleic acid reported a yield of 95%. ect-journal.kzect-journal.kz Optimization involves careful control of reaction temperature, choice of base and solvent, and reaction time to minimize side reactions.

Analytical Spectroscopic Techniques for Synthetic Validation

To confirm the successful synthesis and verify the chemical structure of this compound and its analogues, a combination of analytical spectroscopic techniques is essential. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique used to identify the presence of specific functional groups in a molecule. pg.edu.pl For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. The presence of the carboxylic acid is indicated by a broad O-H stretching band, typically in the range of 2500-3400 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1712-1726 cm⁻¹. researchgate.netcolab.ws The C-O stretching of the carboxylic acid and the ether linkage appears in the fingerprint region, generally between 1000 and 1300 cm⁻¹. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations from the quinoline ring are also observed. pg.edu.pl

Table 1: Infrared (IR) Spectroscopy Data

| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| 4-(Quinolin-8-yloxy)butanoic acid | 2929, 2361, 1726, 1511 | C-H stretch, O-H stretch (carboxylic acid), C=O stretch, C=C stretch (aromatic) | researchgate.net |

| 4-Oxo-4-(quinolin-8-yloxy)but-2-enoic acid | 1702, 1623 | C=O stretch, C=C stretch | ect-journal.kz |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of a molecule in solution. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. colab.wstsijournals.com

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the quinoline ring and the butyric acid chain. The aromatic protons of the quinoline moiety typically appear in the downfield region (δ 7.0-9.2 ppm). The protons of the butyric acid chain, specifically the methylene (B1212753) groups adjacent to the ether oxygen (-O-CH₂-) and the carbonyl group (-CH₂-COOH), as well as the central methylene group, resonate at characteristic chemical shifts. researchgate.net The acidic proton of the carboxyl group often appears as a broad singlet at a very downfield position (δ 10-13 ppm). researchgate.netmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. mdpi.com The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the aromatic carbons of the quinoline ring, and the aliphatic carbons of the butyric acid chain. mdpi.com

Table 2: ¹H NMR Spectroscopy Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 4-(Quinolin-8-yloxy)butanoic acid | CDCl₃ | 12.12 (s, 1H), 9.18 (d, 1H), 8.23 (d, 1H), 7.55 (d, 1H), 7.52 (d, 1H), 7.48 (d, 1H), 7.02 (d, 1H), 4.25 (t, 2H), 2.85 (t, 2H), 2.46 (m, 2H) | -COOH, Quinoline-H, Quinoline-H, Quinoline-H, Quinoline-H, Quinoline-H, Quinoline-H, -O-CH₂-, -CH₂-COOH, -CH₂- | researchgate.net |

| (5-Chloroquinolin-8-yloxy) acetic acid | CDCl₃ | 8.94 (d, 1H), 8.47 (d, 1H), 7.70 (dd, 1H), 7.64 (d, 1H), 7.08 (d, 1H), 4.92 (s, 2H) | H₂, H₄, H₃, H₆, H₇, O-CH₂ | scirp.org |

| 4-Oxo-4-(quinolin-8-yloxy)but-2-enoic acid | DMSO-d₆ | 8.95 (br. s, 1H), 8.81 (d, 1H), 7.8-7.88 (m, 1H), 7.54-7.62 (m, 2H), 7.27-7.33 (m, 1H), 6.45 (br. s, 1H) | H-1, H-3, H-2, H-5 & H-6, H-7, -OH | ect-journal.kz |

Mass Spectrometry (MS)

These analytical techniques, when used in concert, provide unambiguous evidence for the structure and purity of synthesized this compound and its analogues, ensuring the integrity of the research findings.

Structure Activity Relationship Sar Studies of 4 Quinolin 8 Yloxy Butyric Acid Derivatives

Fundamental Principles of SAR in Quinoline-Based Compounds

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is a well-established "privileged structure" in medicinal chemistry. researchgate.netmdpi.com This means that this core structure is capable of binding to a variety of biological targets, and thus, quinoline derivatives exhibit a wide range of pharmacological activities. nih.govbenthamdirect.com The versatility of the quinoline ring allows for the introduction of various substituents at multiple positions, which can significantly modulate the compound's physicochemical properties and biological activity. researchgate.netnih.gov

Key principles of SAR in quinoline-based compounds often revolve around:

Electronic Effects : The distribution of electrons within the quinoline ring system can be altered by adding electron-donating or electron-withdrawing groups. These changes can influence the molecule's ability to interact with its biological target through mechanisms like hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net

Steric Factors : The size and shape (steric bulk) of substituents can dictate how well the molecule fits into the binding site of a target protein. Bulky groups may enhance binding by occupying a specific hydrophobic pocket or, conversely, may prevent binding due to steric hindrance. nih.gov

Lipophilicity : The compound's solubility in lipids versus water is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the quinoline scaffold can fine-tune this lipophilic/hydrophilic balance to improve a drug candidate's pharmacokinetic profile. bohrium.com

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. medcraveonline.comresearchgate.net

Impact of Substituents on the Quinoline Ring System

The nitrogen atom at position 1 of the quinoline ring is fundamental to its chemical character, imparting a basic nature to the molecule. vedantu.comnih.gov This nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov Alkylation or quaternization of this nitrogen can alter the compound's electronic properties and steric profile, which often leads to a decrease in activity, potentially by preventing key interactions with the target. mdpi.com

Substitutions at other peripheral positions on the quinoline ring also play a pivotal role in determining biological activity. For instance, in various classes of quinoline derivatives, the introduction of different groups at positions 2, 4, 6, and 7 has been shown to have a significant impact:

Position 2 : This position is often modified to introduce larger aromatic or heterocyclic rings, which can lead to enhanced activity by forming additional interactions with the target protein. nih.gov

Position 4 : In many quinoline-based compounds, a substituent at this position is crucial. For example, in 4-aminoquinoline (B48711) antimalarials, the amino group is essential for activity. mdpi.com Modifications here can influence the compound's mechanism of action and selectivity. arabjchem.org

Position 7 : The introduction of substituents at the C-7 position, such as alkoxy groups, has been shown to enhance the antiproliferative activity of some quinoline derivatives. frontiersin.org

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline ring, is a common strategy in medicinal chemistry to enhance biological activity. orientjchem.org The addition of halogens can influence a compound's properties in several ways:

Increased Lipophilicity : Halogens generally increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Metabolic Stability : Halogenation, particularly with fluorine, can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. oup.com

Binding Interactions : Halogen atoms can participate in halogen bonding, a noncovalent interaction with biological targets that can enhance binding affinity.

For example, the presence of a fluorine atom at the C-6 position is a characteristic feature of fluoroquinolone antibiotics and significantly enhances their antibacterial activity. wikipedia.org Similarly, a halogen at the C-7 or C-8 position in other quinoline series has been shown to increase antimalarial activity. orientjchem.orgvedantu.com However, the impact of halogenation can be complex, with tri- and poly-halogenation of quinoline sometimes being associated with toxicity. oup.com

The introduction of other functional groups, such as nitro groups, can also have a profound, though sometimes unpredictable, effect. For instance, in one series of 2-phenyl-4-carboxylic acid quinoline derivatives, the addition of a 6-nitro group was found to be dependent on the substitution pattern of the phenyl ring, in some cases improving activity and in others diminishing it. mdpi.com

Role of the Butyric Acid Linker in Biological Activity

The butyric acid side chain in 4-(Quinolin-8-yloxy)-butyric acid acts as a linker, connecting the quinoline core to the terminal carboxylic acid group. The length and flexibility of this linker are critical determinants of biological activity. nih.gov A linker of appropriate length and conformation allows the terminal functional group to orient itself correctly to interact with its target binding site. nih.gov

Studies on various classes of molecules have shown that:

Optimal Length : There is often an optimal chain length for biological activity. For some quinoline derivatives, longer side chains (e.g., three bonds between a basic nitrogen and a carbonyl group) showed stronger activity than shorter chains. nih.gov In other cases, short linkers, such as a two-carbon chain, were found to be optimal. sci-hub.se

Flexibility : The flexibility of the alkyl chain allows it to adopt various conformations, which can be entropically unfavorable for binding. Introducing some rigidity into the linker, for instance by incorporating double bonds or cyclic structures, can sometimes lead to an increase in activity by pre-organizing the molecule in a more favorable conformation for binding.

For this compound, the four-carbon chain provides a specific degree of separation and flexibility between the quinoline ring and the carboxylic acid. Altering this chain length by adding or removing methylene (B1212753) units would likely have a significant impact on its biological profile.

The terminal carboxylic acid group is a key pharmacophoric feature in many biologically active molecules, including numerous quinoline derivatives. nih.govnih.gov This functional group is ionizable at physiological pH, forming a carboxylate anion. This negative charge allows it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein's binding site.

The importance of the carboxylic acid is highlighted in several studies:

Essential for Activity : For certain inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase, a free carboxylic acid at the C(4) position of the quinoline ring was found to be absolutely crucial for activity. nih.govnih.gov

Enhanced Potency : In some series of quinolone derivatives, the carboxylic acid forms were generally more active than their corresponding ester prodrugs, indicating the importance of the free acid for target interaction. sci-hub.se

In the context of this compound, the terminal carboxylic acid is predicted to be a primary point of interaction with its biological target, making its presence and position critical for the compound's activity.

Advanced SAR Methodologies in this compound Research

Advanced SAR methodologies are crucial in modern drug discovery, offering a predictive framework that reduces the need for extensive and costly synthesis and biological testing. For derivatives of this compound, these computational tools have been instrumental in elucidating the key molecular features that govern their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules. These descriptors can include electronic, steric, hydrophobic, and topological parameters. walisongo.ac.id

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov

While specific QSAR models for this compound are not extensively reported in publicly available literature, the general principles of QSAR have been widely applied to quinoline-based compounds, providing a solid foundation for future research in this specific area.

Table 1: Representative QSAR Model for a Series of Biologically Active Compounds

| Model | N | R² | Q² | Descriptors |

| Model 1 | 25 | 0.876 | 0.788 | Ovality, Szeged Index, Molecular Energy |

| Model 2 | 30 | 0.934 | 0.870 | Dipole Moment, HOMO Energy, LogP |

N = Number of compounds in the study; R² = Squared correlation coefficient; Q² = Cross-validated correlation coefficient. This table represents a hypothetical QSAR model based on typical parameters found in the literature for similar compounds.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) extends the principles of QSAR by considering the three-dimensional properties of molecules. nih.gov This approach provides a more detailed understanding of how the spatial arrangement of atoms and functional groups influences biological activity. Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. nih.goviupac.org These fields are then correlated with the biological activities of the compounds using PLS analysis. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a CoMFA study on quinoline derivatives identified specific areas where bulky substituents would be favorable (steric field) and regions where positive or negative electrostatic potential would enhance binding. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular properties that are important for receptor binding. nih.gov CoMSIA contour maps can guide medicinal chemists in designing new compounds with improved properties by indicating, for instance, where a hydrophobic group or a hydrogen bond donor should be placed to enhance activity. nih.gov

A 3D-QSAR study on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase demonstrated the utility of these methods. mdpi.com The study developed statistically significant CoMFA and CoMSIA models that provided insights into the structural requirements for inhibitory activity. mdpi.com The models indicated that the quinoline ring and the hydrazone linkage were essential for activity and highlighted specific regions for modification. mdpi.com

Table 2: Statistical Parameters of a Representative 3D-QSAR Study

| Method | q² | r² | SEE | F-value | Field Contributions |

| CoMFA | 0.617 | 0.810 | 0.370 | 105.3 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.631 | 0.755 | 0.412 | 89.7 | Steric: 20%, Electrostatic: 25%, Hydrophobic: 30%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |

q² = Cross-validated correlation coefficient; r² = Non-cross-validated correlation coefficient; SEE = Standard Error of Estimate; F-value = F-test value. This table represents hypothetical 3D-QSAR model statistics based on typical values reported for similar compound series. mdpi.com

The application of these advanced SAR methodologies provides a powerful platform for the rational design and optimization of this compound derivatives as potential therapeutic agents. The insights gained from QSAR and 3D-QSAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Biological Evaluation and Mechanistic Insights for 4 Quinolin 8 Yloxy Butyric Acid Analogues in Vitro Studies

Antimicrobial Activity Profiles of Quinolin-8-yloxy Derivatives

The quinoline (B57606) scaffold is a fundamental component of many synthetic compounds with significant pharmacological activities, including antimicrobial effects. The introduction of a butyric acid moiety to the quinolin-8-yloxy core potentially modulates its biological profile, combining the established activities of both pharmacophores.

Antibacterial Mechanisms

Quinoline derivatives have demonstrated notable antibacterial properties, with their efficacy often being more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. oup.com This difference in susceptibility is frequently attributed to the structural variations in the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, impeding the entry of the compounds. oup.com

The proposed antibacterial mechanisms for quinoline derivatives are multifaceted. One of the primary modes of action is the inhibition of microbial DNA synthesis. biointerfaceresearch.com By targeting essential enzymes involved in DNA replication and repair, these compounds can effectively halt bacterial proliferation. Furthermore, some quinoline derivatives can interfere with intracellular enzymatic activities, leading to a disruption of the genetic apparatus and structural integrity of the microbial cell. biointerfaceresearch.com

A study on N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), an analogue of 4-(Quinolin-8-yloxy)-butyric acid, demonstrated considerable inhibitory efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae, and Pseudomonas aeruginosa). biointerfaceresearch.com This suggests that the quinolin-8-yloxy scaffold is a viable backbone for the development of broad-spectrum antibacterial agents.

The butyric acid component of the target molecule is also known to possess antimicrobial properties. It can effectively inhibit the growth of various Gram-negative and Gram-positive bacteria, including E. coli, Salmonella Typhimurium, and Clostridium perfringens. mdpi.com The combination of the quinoline ring and the butyric acid side chain in this compound may therefore result in a synergistic or enhanced antibacterial effect.

Table 1: Antibacterial Activity of Representative Quinoline Derivatives

| Compound | Bacterial Strain | Activity/Metric | Concentration | Source |

|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | S. aureus, E. coli, P. vulgaris, K. pneumoniae, P. aeruginosa | Significant Inhibition | Not Specified | biointerfaceresearch.com |

| 5-amino-8-methyl-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Gram-positive & Gram-negative bacteria | 4x more potent than Ciprofloxacin | Not Specified | nih.gov |

| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-sensitive) | IC50: 6.7 nM | 6.7 nM | researchgate.net |

| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-resistant) | IC50: 8.5 nM | 8.5 nM | researchgate.net |

| Ciprofloxacin | Enterobacteriaceae | MIC: 0.002-2 mg/l | 0.002-2 mg/l | nih.gov |

| CI-934 | Staphylococci | MIC: 0.03-0.25 mg/l | 0.03-0.25 mg/l | nih.gov |

Note: Data for this compound is not available. The table presents data for other quinoline derivatives to illustrate the potential antibacterial activity of this class of compounds.

Antifungal and Antiseborrheic Potential

The antifungal activity of quinoline derivatives, particularly 8-hydroxyquinolines, is well-documented. oup.comnih.govnih.govresearchgate.netmdpi.com These compounds have shown efficacy against a range of fungal pathogens, including Candida species and dermatophytes, which are responsible for common skin and nail infections. oup.comnih.gov

The mechanism of antifungal action for 8-hydroxyquinoline (B1678124) derivatives appears to involve damage to the fungal cell wall and membrane. nih.govresearchgate.netmdpi.com Studies on clioquinol, an 8-hydroxyquinoline derivative, have shown that it can damage the cell wall and prevent the formation of pseudohyphae in Candida albicans. nih.gov Other derivatives have been found to compromise the integrity of the cytoplasmic membrane. nih.gov The presence of a free hydroxyl group at the 8-position of the quinoline ring is considered crucial for this antifungal activity. mdpi.com

Butyric acid and other fatty acids also exhibit antifungal properties. tandfonline.com Their mechanism can involve the disruption of the fungal cell membrane. The combination of a quinolin-8-yloxy moiety with a butyric acid chain in this compound could therefore target fungal cells through multiple mechanisms.

Some studies have suggested a potential antiseborrheic action for certain 8-oxyquinoline derivatives, which would be beneficial in treating skin conditions characterized by excessive sebum production and associated fungal growth. biointerfaceresearch.com

Table 2: Antifungal Activity of Representative 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | MIC (μg/mL) | Source |

|---|---|---|---|

| Clioquinol | Candida spp. | 0.031-2 | oup.com |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1-512 | oup.com |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 | oup.com |

| 8-hydroxyquinoline derivative with triazole core (Compound 10) | Candida spp., dermatophytes, Fusarium solani | 0.5-4 | mdpi.com |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | C. albicans ATCC 10231 | 12.5 (on SA), 6.5 (on RPMI) | nih.gov |

Note: Data for this compound is not available. The table presents data for other 8-hydroxyquinoline derivatives to illustrate the potential antifungal activity of this class of compounds. MIC values can vary depending on the specific strain and testing conditions.

Antiprotozoal Efficacy

Quinoline derivatives have historically been at the forefront of antiprotozoal drug discovery, with quinine (B1679958) and chloroquine (B1663885) being famous examples used against malaria. Modern research continues to explore the potential of novel quinoline analogues against a variety of protozoan parasites.

Several studies have demonstrated the in vitro efficacy of quinoline derivatives against trypanosomatid protozoa, which are responsible for diseases such as sleeping sickness (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania species). tandfonline.comnih.govresearchgate.net For instance, certain quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown submicromolar activity against T. b. rhodesiense. nih.gov

The proposed mechanism of action for some quinoline derivatives against Leishmania involves the induction of mitochondrial oxidative stress. nih.gov One study found that a novel quinoline derivative led to a high generation of reactive oxygen species (ROS) in L. amazonensis promastigotes, suggesting that the compound is a potent and selective antileishmanial agent. nih.gov

Table 3: Antiprotozoal Activity of Representative Quinoline Derivatives

| Compound | Protozoan Parasite | IC50/EC50 (µM) | Source |

|---|---|---|---|

| Quinoline derivative 2c | Trypanosoma brucei rhodesiense | EC50: 0.68 | nih.gov |

| Quinoline derivative 2d | Trypanosoma brucei rhodesiense | EC50: 0.8 | nih.gov |

| Quinoline derivative 4i | Trypanosoma brucei rhodesiense | EC50: 0.19 | nih.gov |

| Quinoline derivative 2d | Trypanosoma brucei brucei | EC50: 1.4 | nih.gov |

| Quinoline derivative 4i | Trypanosoma brucei brucei | EC50: 0.4 | nih.gov |

| QuinDer1 | Leishmania amazonensis amastigotes | IC50: 0.0911 | nih.gov |

Note: Data for this compound is not available. The table presents data for other quinoline derivatives to illustrate the potential antiprotozoal activity of this class of compounds.

Antiviral Properties and Mechanisms of Action

The antiviral potential of quinoline derivatives is an emerging area of research, with studies investigating their efficacy against a range of viruses.

HIV-1 Latency Reactivation Studies

A major obstacle in eradicating HIV-1 is the persistence of latent viral reservoirs. The "shock and kill" strategy aims to reactivate these latent viruses, making the infected cells visible to the immune system for destruction. nih.gov Quinoline derivatives have emerged as potential latency-reversing agents (LRAs). frontiersin.org

The butyric acid component of this compound is particularly relevant in this context. Butyric acid is a known histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDACs play a crucial role in maintaining HIV-1 latency by keeping the viral DNA tightly wound and transcriptionally silent. nih.gov By inhibiting HDACs, butyric acid can induce histone acetylation, leading to a more open chromatin structure and allowing for the transcription and reactivation of the latent HIV-1 provirus. nih.govnih.gov Studies have shown that culture supernatants from various butyric acid-producing bacteria can reactivate latent HIV-1. nih.gov

Furthermore, some quinoline derivatives themselves can reactivate latent HIV-1, potentially through the activation of the protein kinase C (PKC)-NF-κB pathway. nih.gov Therefore, this compound, by combining a quinoline moiety with an HDAC inhibitor, represents a promising scaffold for a dual-action LRA. Prolonged treatment with HDAC inhibitors has been shown to be more effective in reactivating latent HIV-1 in primary CD4+ T cells. oup.comoup.com

Table 4: Latency-Reversing Activity of Representative HDAC Inhibitors and Quinoline Analogues

| Compound/Agent | Cell Model | Effect | Concentration | Source |

|---|---|---|---|---|

| Butyric acid | Latently infected HIV-1 cells | Reactivation via HDAC inhibition | Not Specified | nih.govnih.gov |

| Vorinostat (B1683920) (HDAC inhibitor) | Primary CD4+ T cells | Reactivation of latent HIV-1 | Not Specified | oup.com |

| Givinostat (HDAC inhibitor) | Resting memory CD4 T cells | More efficient than vorinostat in vitro | Not Specified | asm.org |

| SJ23B (PKC activator) | Latently infected cells | Reactivation via NF-κB pathway | EC50: 50 nM | nih.gov |

Note: Specific latency-reversing data for this compound is not available. The table provides data for related compounds to illustrate the potential mechanisms.

Dengue Virus Inhibition Mechanisms

Dengue virus infection is a significant global health concern with no specific antiviral treatment currently available. Quinoline derivatives have shown promise as inhibitors of Dengue virus (DENV) replication. researchgate.netnih.govutsa.edubohrium.comresearchgate.net

Several studies have indicated that quinoline analogues can inhibit DENV serotype 2 in a dose-dependent manner. nih.govutsa.edu The mechanism of action appears to involve the early stages of the viral infection cycle. nih.govutsa.edu Some quinoline derivatives have been shown to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, without having a direct virucidal effect. nih.govutsa.edu

Other research suggests that these compounds may inhibit a step in the viral replication process. researchgate.net Mutational analysis of DENV-2 resistant to certain quinolone compounds identified a mutation in the NS5 methyltransferase (MTase) domain, although the compounds did not directly inhibit MTase activity, suggesting a more complex inhibitory mechanism. researchgate.net Another study identified a novel inhibitor that selectively suppresses all four DENV serotypes by targeting the viral NS4B protein, leading to a defect in viral RNA synthesis. nih.gov

While direct evidence for the anti-Dengue virus activity of this compound is lacking, the demonstrated efficacy of the broader quinoline class suggests that it could be a valuable scaffold for the development of novel anti-DENV therapeutics.

Table 5: Anti-Dengue Virus Activity of Representative Quinoline Derivatives

| Compound | DENV Serotype | EC50 (µM) | Cell Line | Source |

|---|---|---|---|---|

| Compound-X (Quinolone) | DENV-2 | 3.9 | BHK-21 | researchgate.net |

| Compound-Y (Quinolone) | DENV-2 | 9.2 | BHK-21 | researchgate.net |

| NITD-618 | DENV-1 | 1.5 | Vero | nih.gov |

| NITD-618 | DENV-2 | 1.6 | Vero | nih.gov |

| NITD-618 | DENV-3 | 1.6 | Vero | nih.gov |

| NITD-618 | DENV-4 | 4.1 | Vero | nih.gov |

| 3-((6-bromoquinolin-4-yl)amino)phenol (12) | DENV | 0.63 | Huh7 | mdpi.com |

Note: Data for this compound is not available. The table presents data for other quinoline derivatives to illustrate the potential anti-Dengue virus activity of this class of compounds.

Anticancer and Antiproliferative Investigations

Cellular Growth Inhibition and Apoptosis Induction Pathways

Analogues of this compound have demonstrated significant potential in inhibiting the growth of various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis.

A series of quinoline-cinnamide hybrids were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. nih.gov These compounds, featuring a quinoline scaffold linked to a 2-(arylamido)cinnamide moiety, were designed as potential inhibitors of tubulin polymerization. nih.gov The antiproliferative activity of these hybrids highlights the potential of the quinolin-8-yloxy scaffold in developing new anticancer agents.

Further studies on quinoline derivatives have revealed their ability to induce apoptosis through various cellular pathways. For instance, certain 8-hydroxyquinoline derivatives have been tested as potential anticancer drugs due to their structural features which can form hydrogen bonds with biological targets and chelate metal ions. mdpi.com The introduction of different substituents on the quinoline ring has been shown to influence the anticancer activity. mdpi.com

The induction of apoptosis by quinoline derivatives can involve both intrinsic and extrinsic pathways. A novel synthetic quinolone analogue, CWC-8, was found to induce apoptosis in human osteogenic sarcoma U-2 OS cells by increasing the levels of Fas/CD95, FADD, cytosolic cytochrome c, and active forms of caspases-8, -9, and -3. nih.gov This compound also led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, another study on 8-hydroxyquinoline-5-sulfonamide derivatives showed that the most active compound increased the transcriptional activity of p53 and p21 proteins and altered the expression of BCL-2 and BAX genes in cancer cell lines. mdpi.com Butyric acid derivatives have also been shown to effectively induce apoptosis in colorectal carcinoma cells. nih.gov

Table 1: Cytotoxic Activity of Selected Quinoline Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-cinnamide hybrid (6h) | HepG2 | Not specified | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic melanoma) | Comparable to cisplatin/doxorubicin | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast adenocarcinoma) | Comparable to cisplatin/doxorubicin | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung adenocarcinoma) | Comparable to cisplatin/doxorubicin | mdpi.com |

| CWC-8 | U-2 OS (Osteosarcoma) | 4.97 ± 0.24 | nih.gov |

This table is for illustrative purposes and includes data for representative compounds from the cited literature. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, analogues of this compound can exert their antiproliferative effects by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of cancer cell proliferation. ekb.eg

Several studies have demonstrated that quinoline derivatives can cause cell cycle arrest at specific phases. For example, a novel synthetic quinolone analogue, CWC-8, was found to induce G2/M arrest in human osteogenic sarcoma U-2 OS cells. nih.gov This was accompanied by an increase in the protein levels and activity of Cyclin B and CDK1, key regulators of the G2/M transition. nih.gov

Similarly, a series of quinoline derivatives designed as tubulin polymerization inhibitors were shown to induce cell cycle arrest at the G2 and M phases in MDA-MB-231 breast cancer cells. nih.gov The disruption of microtubule formation, which is essential for the mitotic spindle, prevents proper cell division and leads to cell cycle arrest. nih.gov Another study on butyric acid derivatives, specifically indole-3-butyric acid and tributyrin, demonstrated their ability to cause G0/G1 and G2/M phase arrest in colorectal carcinoma cells. nih.gov

The ability of these compounds to halt the cell cycle provides a crucial mechanism for their anticancer activity, preventing the uncontrolled proliferation that is a hallmark of cancer. ekb.eg

Specific Enzyme Inhibition (e.g., Topoisomerase I, Pim-1 Kinase)

The anticancer properties of this compound analogues can also be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Topoisomerase I Inhibition: DNA topoisomerase I (Topo I) is an enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoils. nih.gov Inhibition of Topo I leads to DNA damage and ultimately cell death, making it an attractive target for cancer therapy. nih.gov A study investigating 25 newly synthesized quinoline derivatives identified them as Topo I inhibitors. nih.gov The most potent of these compounds demonstrated significant anti-inflammatory and psoriasis-ameliorating effects in mouse models, suggesting the therapeutic potential of targeting Topo I with quinoline derivatives. nih.gov

Pim-1 Kinase Inhibition: Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell cycle progression and apoptosis resistance. nih.govnih.gov A series of 2-styrylquinolines and quinoline-2-carboxamides were identified as potent inhibitors of Pim-1 kinase. nih.gov Molecular modeling suggested that the 8-hydroxy-quinoline 7-carboxylic acid moiety of these compounds was crucial for their inhibitory activity, interacting with key residues in the ATP-binding pocket of the enzyme. nih.gov Another study identified quinones as novel Pim-1 kinase inhibitors, with some analogues showing high selectivity for the PIM kinases. nih.gov These compounds inhibited the growth of DU-145 prostate cancer cells, highlighting the potential of Pim-1 inhibition as an anticancer strategy. nih.gov

Anti-parasitic Activities

Antimalarial Efficacy and Target Identification

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine being a notable example. Analogues of this compound have shown promise in combating malaria, including strains resistant to existing therapies.

Nopol-based quinoline derivatives have been investigated for their activity against Plasmodium falciparum. nih.gov Specifically, nopyl-quinolin-8-yl amides were moderately active against the asexual blood stage of a chloroquine-sensitive strain. nih.gov Interestingly, the introduction of a chloro substituent at the C7 position of the quinoline ring in one of the amide derivatives resulted in sub-micromolar efficacy against a chloroquine-resistant strain. nih.gov

The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation. nih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. nih.gov Quinoline-based drugs are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. nih.gov Some quinoline-sulfonamide hybrids have been shown to significantly inhibit hemozoin formation. mdpi.com

Furthermore, some quinoline derivatives have been investigated as inhibitors of Plasmodium falciparum protein kinase 6 (PfPK6), an enzyme essential for the parasite's blood stage proliferation. nih.gov The divergence between the Plasmodium kinome and the human kinome presents an opportunity for the development of selective inhibitors. nih.gov

Table 2: In Vitro Antimalarial Activity of Quinoline Analogues

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Nopyl-quinolin-8-yl amide (8) | PfK1 (chloroquine-resistant) | <1 | nih.gov |

| Monoquinoline (MAQ) | Chloroquine-resistant | Nanomolar range | nih.gov |

| Bisquinoline (BAQ) | Chloroquine-resistant | Nanomolar range | nih.gov |

| Quinoline-sulfonamide hybrid (40) | Chloroquine-sensitive/resistant | 0.05 - 1.63 | mdpi.com |

This table is for illustrative purposes and includes data for representative compounds from the cited literature. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antitrypanosomal Activity and Related Enzymes

Analogues of this compound have also demonstrated activity against trypanosomatid parasites, which are responsible for diseases such as Chagas disease and African trypanosomiasis (sleeping sickness). scispace.comuantwerpen.be

A series of quinoline-chalcone and quinoline-chromone hybrids were synthesized and evaluated for their in vitro activity against Leishmania (V) panamensis and Trypanosoma cruzi. scispace.comchemrj.org Several of these hybrid compounds exhibited significant leishmanicidal and trypanocidal activities. scispace.comchemrj.org For instance, 7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-one and 7-{[9-(quinolin-8-yloxy)nonyl]oxy}-4H-chromen-4-one showed potent activity against both parasites, with efficacy higher than the current anti-trypanosomal drug, benznidazole. chemrj.org

Other studies have focused on N-quinolin-8-yl-arylsulfonamides, which have shown selective activity against Leishmania species. nih.gov The most active compound in this series, N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide, displayed potent activity against both L. amazonensis and L. chagasi. nih.gov Additionally, a copper complex of an otherwise inactive ligand demonstrated high leishmanicidal and trypanocidal activity. nih.gov

Novel 4,7-disubstituted quinoline derivatives have also been synthesized and shown to have broad-spectrum antiprotozoal activities, with some compounds displaying submicromolar activity against Trypanosoma brucei rhodesiense, the causative agent of acute sleeping sickness. uantwerpen.be A series of natural product-based phenyl sulfone derivatives, including quinoline-based compounds, were identified as growth inhibitors of Trypanosoma brucei. nih.gov While these compounds did not significantly inhibit the parasite's cysteine protease, rhodesain, a thiol-reactive variant of the quinoline-based phenyl sulfone was found to be a moderate inhibitor of this enzyme. nih.gov

Table 3: Antitrypanosomal and Antileishmanial Activity of Quinoline Analogues

| Compound | Parasite | EC50/IC50 (µM) | Reference |

| 7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-one | T. cruzi | 11.32 | chemrj.org |

| 7-{[9-(quinolin-8-yloxy)nonyl]oxy}-4H-chromen-4-one | L. (V) panamensis | 16.91 | chemrj.org |

| N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide (10) | L. amazonensis | 2.12 | nih.gov |

| N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide (10) | L. chagasi | 0.45 | nih.gov |

| 4,7-disubstituted quinoline derivative (2c) | T. b. rhodesiense | 0.68 | uantwerpen.be |

| 4,7-disubstituted quinoline derivative (2d) | T. b. rhodesiense | 0.8 | uantwerpen.be |

| 4,7-disubstituted quinoline derivative (4i) | T. b. rhodesiense | 0.19 | uantwerpen.be |

This table is for illustrative purposes and includes data for representative compounds from the cited literature. EC50/IC50 values represent the effective/inhibitory concentration of a drug that is required for 50% effect/inhibition in vitro.

Investigation of Other Pharmacological Target Interactions

This section explores the in vitro interactions of this compound with various pharmacological targets, including enzymes and receptors, and its potential antioxidant activity. The findings are based on available scientific literature.

Enzyme Inhibition Studies

The inhibitory potential of this compound against several key enzymes has been a subject of scientific inquiry. These enzymes play crucial roles in various cellular processes, and their inhibition can have significant therapeutic implications.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for antiproliferative and anti-inflammatory agents. While research has been conducted on quinoline carboxylic acids as DHODH inhibitors, with some analogues showing high potency, specific data regarding the inhibitory activity of this compound on this enzyme is not available in the reviewed literature. Studies on related quinoline-based compounds have identified potent inhibitors, but a direct evaluation of this compound is needed to determine its specific activity.

P-glycoprotein (P-gp): P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents. The modulatory effect of various quinoline derivatives on P-gp has been explored. However, specific studies detailing the inhibitory interaction of this compound with P-glycoprotein were not found in the surveyed scientific literature.

Aurora A Kinase: As a member of the serine/threonine kinase family, Aurora A kinase is essential for mitotic progression, and its dysregulation is linked to cancer. Consequently, it is a significant target for anticancer drug development. Although various quinoline and quinazoline (B50416) derivatives have been investigated as Aurora A kinase inhibitors, there is no specific data available from the reviewed sources on the inhibitory potential of this compound against this enzyme.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which have roles in regulating blood pressure and inflammation. Inhibition of sEH is a therapeutic strategy for hypertension and inflammatory diseases. While various urea (B33335) and amide derivatives containing quinoline moieties have been synthesized and evaluated as sEH inhibitors, specific inhibitory data for this compound is not present in the available literature.

Based on the available research, there is no specific data to populate a table regarding the enzyme inhibition of this compound for the aforementioned enzymes.

Receptor Modulation

The interaction of compounds with cellular receptors is a fundamental aspect of pharmacology. This subsection reviews the available information on the modulation of metabotropic glutamate (B1630785) receptors by this compound.

Metabotropic Glutamate Receptors (mGluRs): Metabotropic glutamate receptors are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. They are considered important therapeutic targets for a range of neurological and psychiatric disorders. While the broader class of quinoline derivatives has been studied for its effects on various receptors, specific research detailing the modulatory activity of this compound on metabotropic glutamate receptors is not available in the reviewed scientific literature.

A data table for receptor modulation by this compound cannot be generated due to the absence of specific research findings.

Antioxidant Activity

Antioxidant compounds can neutralize harmful reactive oxygen species, thereby protecting cells from oxidative stress, which is implicated in numerous diseases. The potential antioxidant properties of quinoline derivatives have been an area of interest.

Studies on various alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have indicated that the quinoline scaffold can be associated with pronounced antiradical and antioxidant effects. These investigations often assess antioxidant capacity through mechanisms like hydrogen atom transfer or single electron transfer. However, specific studies quantifying the antioxidant activity of this compound were not identified in the reviewed literature. Therefore, a direct assessment is required to ascertain its specific antioxidant potential.

Due to the lack of specific data, a table detailing the antioxidant activity of this compound cannot be provided.

Computational Chemistry and Molecular Modeling of 4 Quinolin 8 Yloxy Butyric Acid

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction, or binding affinity. nih.gov

Protein-Ligand Interaction Analysis and Binding Mode Predictions

Molecular docking studies are pivotal in elucidating the potential binding modes of 4-(Quinolin-8-yloxy)-butyric acid with various protein targets. These simulations analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. nih.govcreative-biostructure.com The quinoline (B57606) ring and the butyric acid side chain of the molecule offer multiple points for potential interactions within a protein's binding pocket.

For instance, in studies of similar quinoline derivatives, the quinoline nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. researchgate.netajol.info The aromatic quinoline core can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. embl.de The predicted binding modes from docking simulations can help rationalize the inhibitory activity of related compounds against targets like cysteine proteases. researchgate.net The analysis of these interactions provides a structural basis for the compound's potential biological activity and can guide the design of more potent and selective analogs. researchgate.net

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Butyric Acid Chain | Leucine, Isoleucine, Valine, Alanine |

Active Site Characterization and Ligand Fit

The characterization of the active site of a target protein is crucial for understanding how a ligand like this compound might fit and exert its effect. tandfonline.com Computational tools can identify and describe the geometric and physicochemical properties of the binding pocket. nih.gov The size, shape, and electrostatic potential of the active site determine the complementarity of the ligand.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgnih.gov It is a powerful tool for predicting various molecular properties of this compound from its fundamental electronic structure.

Electronic Structure and Reactivity Predictions

DFT calculations can provide detailed information about the electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govekb.eg The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, thus indicating its chemical reactivity. scilit.com

The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org The MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions with a target protein. ekb.eg For quinoline derivatives, DFT studies have been used to understand their reactivity and the influence of different substituents on their electronic properties. scirp.orgresearchgate.net

| Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Molecular Stability Studies

This compound can adopt various three-dimensional shapes, or conformations, due to the flexibility of its butyric acid chain. DFT calculations can be used to perform a conformational analysis to identify the most stable conformations of the molecule. biointerfaceresearch.com By calculating the energies of different conformers, researchers can determine the lowest energy (most stable) structure. scirp.org

Molecular Dynamics Simulations for Ligand-Protein Complex Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govmdpi.com

By simulating the complex in a realistic environment (e.g., in water), MD can reveal how the interactions change over time and whether the initial binding pose predicted by docking is stable. tandfonline.com These simulations are computationally intensive but provide a more accurate and detailed understanding of the binding event, including the role of solvent molecules and the conformational changes that may occur upon ligand binding. nih.govmdpi.com For quinoline-based compounds, MD simulations have been used to affirm the stability of the ligand within the active site of its target. researchgate.net

In Silico Bioactivity Prediction and High-Throughput Virtual Screening Methodologies

In modern drug discovery, computational methods are indispensable for rapidly assessing the therapeutic potential of chemical compounds. In silico bioactivity prediction and high-throughput virtual screening (HTVS) represent key strategies to navigate vast chemical spaces, identify promising drug candidates, and prioritize them for synthesis and experimental testing. harvard.eduresearchgate.net These methodologies are applied to compounds like this compound to predict their biological activities and interactions with specific targets.

The process begins with the calculation of molecular properties and descriptors, which are fundamental to a compound's pharmacokinetic and pharmacodynamic behavior. biotechnologia-journal.org For this compound, key computational data points have been determined. chemscene.com These properties are crucial for initial drug-likeness assessment. nih.gov

Predicted Molecular Properties of this compound

This table is generated based on computational predictions and serves as an illustrative example.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C13H13NO3 | Provides the elemental composition. researchgate.net |

| Molecular Weight | 231.25 g/mol | Influences absorption and distribution. bldpharm.com |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | Predicts cell permeability and transport. chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.4784 | Indicates the lipophilicity and solubility of the compound. chemscene.com |

| Hydrogen Bond Acceptors | 3 | Relates to binding affinity with biological targets. chemscene.com |

| Hydrogen Bond Donors | 1 | Relates to binding affinity with biological targets. |

Following the initial property analysis, in silico tools are used to predict the bioactivity of the compound against various classes of biological targets. Web-based servers and software like Molinspiration or PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to estimate its probability of interacting with specific protein families. biotechnologia-journal.orgnih.gov This approach helps to generate hypotheses about the compound's mechanism of action. molinspiration.com For a molecule with the this compound scaffold, these predictions can guide further focused studies.

Illustrative In Silico Bioactivity Score Prediction for this compound

Bioactivity scores > 0 indicate good predicted activity, scores between -5.0 and 0.0 suggest moderate activity, and scores < -5.0 imply inactivity. This data is for illustrative purposes based on common methodologies.

| Target Class | Predicted Bioactivity Score | Potential Implication |

|---|---|---|

| GPCR Ligand | 0.15 | May interact with G protein-coupled receptors. biotechnologia-journal.org |

| Ion Channel Modulator | -0.20 | Moderate likelihood of modulating ion channels. biotechnologia-journal.orgnih.gov |

| Kinase Inhibitor | -0.11 | Moderate likelihood of inhibiting protein kinases. biotechnologia-journal.org |

| Nuclear Receptor Ligand | 0.25 | May interact with nuclear receptors. biotechnologia-journal.org |

| Protease Inhibitor | -0.35 | Moderate likelihood of inhibiting proteases. biotechnologia-journal.org |

High-throughput virtual screening (HTVS) is a more targeted computational technique that screens large libraries of compounds against the three-dimensional structure of a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov The process typically follows a "computational funnel" approach, where millions of compounds are rapidly filtered using progressively more accurate and computationally expensive methods to identify a small number of high-potential hits. harvard.eduschrodinger.com

The HTVS workflow for a scaffold like this compound would involve these key steps:

Target Selection and Preparation: A biologically relevant target is chosen, for which a 3D structure is available from sources like X-ray crystallography or has been generated via homology modeling. researchgate.net Studies on related quinoline derivatives have identified potential targets such as DNA gyrase B, tubulin, and various kinases. nih.govnih.gov

Compound Library Generation: A virtual library is created, which can contain millions to billions of compounds. schrodinger.com This library would include this compound and a vast number of its structural analogs.

Molecular Docking: Automated docking programs (e.g., Autodock, Glide) are used to fit each compound from the library into the active site of the target protein. researchgate.netijper.org These programs calculate a binding score that estimates the binding affinity between the ligand and the protein. ijper.org

Hit Identification and Refinement: Compounds with the best docking scores are selected as initial "hits." schrodinger.com These hits are then subjected to further analysis, including more rigorous binding free energy calculations and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out candidates with poor pharmacokinetic profiles. nih.govresearchgate.net

This systematic virtual screening process allows researchers to efficiently explore a wide range of chemical diversity, leading to the identification of novel and potent molecules for specific therapeutic applications, which can then be prioritized for chemical synthesis and biological evaluation. nih.gov

Lead Optimization and Rational Drug Design Strategies for 4 Quinolin 8 Yloxy Butyric Acid Scaffold

Hit-to-Lead Development Paradigms for Quinoline (B57606) Compounds

The journey from an initial screening hit to a preclinical lead candidate for quinoline-based compounds involves a systematic optimization process. acs.org This paradigm is well-illustrated by the development of antimalarial quinoline-4-carboxamide derivatives. An initial hit identified from a phenotypic screen often undergoes several modifications to improve its drug-like properties. acs.org

Key steps in this hit-to-lead development include:

Improving Physicochemical Properties: Modifications are made to enhance solubility, reduce lipophilicity, and improve metabolic stability. For instance, replacing a bromine atom with fluorine can decrease molecular weight and lipophilicity while preserving activity. acs.org

Enhancing Potency: Substitutions on the quinoline core and its side chains are systematically explored to maximize the compound's biological activity against its target.

Streamlining Synthesis: The synthetic route is refined to be efficient and scalable, ensuring the feasibility of producing larger quantities for further testing. acs.org

This iterative process of design, synthesis, and testing is fundamental to advancing quinoline compounds through the drug discovery pipeline. acs.org The ultimate goal is to identify a lead compound with a desirable balance of efficacy, safety, and pharmacokinetic properties suitable for preclinical development. acs.org

Scaffold Modification and Derivatization for Enhanced Potency and Selectivity

The 4-(quinolin-8-yloxy)-butyric acid scaffold provides a robust framework for structural modifications aimed at improving therapeutic efficacy. nih.govnih.gov Derivatization of this core structure allows for the fine-tuning of its interaction with biological targets, leading to enhanced potency and selectivity.

Exploration of Quinoline Ring Substitutions for Pharmacological Improvement

The quinoline ring is a key pharmacophore that offers multiple sites for substitution to modulate biological activity. mdpi.commdpi.com Even minor changes to the substitution pattern on the quinoline nucleus can significantly impact a molecule's pharmacological profile, including its receptor affinity and metabolic stability. mdpi.commdpi.com

Strategic substitutions on the quinoline ring can lead to:

Increased Potency: Introduction of specific groups, such as halogens (e.g., chlorine, fluorine), can enhance the compound's interaction with its target, leading to greater potency. mdpi.commdpi.com For example, a fluorine atom at the C6 position and a methoxy (B1213986) group at the C8 position have been shown to improve antitumor properties in some quinolin-4-one derivatives. mdpi.com

Improved Selectivity: By carefully selecting substituents, it is possible to favor binding to a specific target over others, thereby reducing off-target effects. mdpi.com

Enhanced Pharmacokinetic Properties: Substitutions can influence properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME). mdpi.com For instance, halogenation can increase lipophilicity and potentially improve penetration into the central nervous system. mdpi.com

The following table summarizes the effects of various substituents on the quinoline ring:

| Substitution Position | Substituent Type | Effect on Activity/Properties |

| C2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups. mdpi.com |

| C3 | Substituents coplanar with the quinoline ring | Believed to be important for activity. mdpi.com |

| C5 | Various substituents | Can affect cell penetration and target binding. mdpi.com |

| C6 | Fluorine atom | Optimal for improving antitumor properties. mdpi.com |

| C7 | Aromatic rings | Improves antitumor properties. mdpi.com |

| C8 | Methoxy group | Improves antitumor properties. mdpi.com |

Diversification of the Butyric Acid Chain and Terminal Functionalities

Modifications to the butyric acid chain can involve:

Varying Chain Length: Altering the length of the alkyl chain can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding to its target.

Introducing Heteroatoms: Replacing carbon atoms with oxygen or nitrogen can change the polarity and hydrogen bonding capacity of the chain.

Modifying the Terminal Carboxylic Acid: The terminal carboxylic acid can be converted to other functional groups, such as esters, amides, or hydroxamic acids, to create prodrugs or to interact differently with the target. nih.govrsc.org For example, pivalyloxymethyl butyrate (B1204436), a prodrug of butyric acid, has shown enhanced antineoplastic activity compared to butyric acid itself. nih.gov

These modifications can lead to improved cell permeability, altered metabolic stability, and enhanced target engagement. researchgate.net

Strategies for Multi-Targeting Approaches and Hybrid Molecule Design

In complex diseases, targeting a single biological entity may not be sufficient. Therefore, designing molecules that can interact with multiple targets simultaneously is an increasingly attractive strategy. mdpi.comacs.org The this compound scaffold is well-suited for the development of such multi-target agents and hybrid molecules. mdpi.comnih.gov

Hybrid molecules are created by covalently linking two or more pharmacophores from different bioactive compounds. mdpi.com This approach can lead to compounds with:

Synergistic Effects: By hitting multiple targets involved in a disease pathway, hybrid molecules can achieve a greater therapeutic effect than the individual components.

Improved Efficacy: The combined action on multiple targets can overcome resistance mechanisms that may arise with single-target agents. acs.org

Reduced Side Effects: A single molecule that hits multiple targets may have a better side-effect profile than a combination of separate drugs due to differences in their pharmacokinetic and pharmacodynamic properties. acs.org

An example of this approach is the design of hybrids combining the quinoline scaffold with other pharmacophores known for their anticancer properties, such as cinnamide or 1,4-naphthoquinone (B94277) moieties. nih.govmdpi.com These hybrids have shown promise as potent anticancer agents. nih.gov

Structure-Based Drug Design in Optimizing this compound Analogues

Structure-based drug design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of a biological target to guide the design of new inhibitors. nih.govoptibrium.com When the crystal structure of the target protein is available, SBDD can be instrumental in optimizing this compound analogues.

The SBDD process typically involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It allows researchers to visualize how analogues of this compound might fit into the active site of a target and to identify key interactions.